N-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Quinoline-4-carboxamide Positional isomerism CYP2C9 type II binding

N-(3-Methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (molecular formula C₂₁H₁₆N₄O, molecular weight 340.4 g/mol) is a synthetic quinoline-4-carboxamide (QCA) derivative featuring a 2-(pyridin-3-yl) substituent on the quinoline core and a 3-methylpyridin-2-yl amide side chain. The quinoline-4-carboxamide scaffold is a privileged chemotype in medicinal chemistry, with demonstrated activity across multiple target classes including kinases (PDK1, Pim-1), CYP450 enzymes, G protein-coupled receptors (NK₃), and the Plasmodium falciparum translation elongation factor 2 (eEF2).

Molecular Formula C21H16N4O
Molecular Weight 340.4 g/mol
Cat. No. B11015999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Molecular FormulaC21H16N4O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C21H16N4O/c1-14-6-4-11-23-20(14)25-21(26)17-12-19(15-7-5-10-22-13-15)24-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,23,25,26)
InChIKeyLWJASZWKJSCHGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Chemical Identity, Scaffold Classification, and Comparator Landscape for Procurement Evaluation


N-(3-Methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide (molecular formula C₂₁H₁₆N₄O, molecular weight 340.4 g/mol) is a synthetic quinoline-4-carboxamide (QCA) derivative featuring a 2-(pyridin-3-yl) substituent on the quinoline core and a 3-methylpyridin-2-yl amide side chain . The quinoline-4-carboxamide scaffold is a privileged chemotype in medicinal chemistry, with demonstrated activity across multiple target classes including kinases (PDK1, Pim-1), CYP450 enzymes, G protein-coupled receptors (NK₃), and the Plasmodium falciparum translation elongation factor 2 (eEF2) [1]. The specific substitution pattern of this compound—a pyridin-3-yl group at the C2 position combined with a 3-methylpyridin-2-yl carboxamide at C4—differentiates it from both earlier-generation QCA analogs and commercially available positional isomers, making structure-based comparator analysis essential for informed procurement decisions [2].

QCA scaffold SAR differentiation workflow
Positional isomer CYP binding mode studies
Kinase panel and anticancer screening-ready chemotype

Why N-(3-Methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide Cannot Be Interchanged with Other Quinoline-4-Carboxamide Analogs


The quinoline-4-carboxamide scaffold exhibits profound structure-activity relationship (SAR) sensitivity, where even single-atom alterations in the amide side chain or C2 aryl substituent produce order-of-magnitude shifts in target binding affinity. In the CYP2C9 type II binding system, the pyridine nitrogen position (ortho, meta, or para relative to the linkage) dictates whether direct heme iron coordination occurs [1]. Similarly, in the antimalarial QCA series, optimization from the screening hit (EC₅₀ = 120 nM) to the clinical candidate DDD107498 (EC₅₀ = 1.0 nM) required iterative modification of the C2, C4, and C6 substituents [2]. Generic substitution—selecting any available QCA without matching the precise N-(3-methylpyridin-2-yl) and 2-(pyridin-3-yl) substitution—therefore carries a high risk of introducing uncharacterized potency deficits, altered CYP inhibition profiles, or loss of target engagement specificity that cannot be predicted from scaffold-level similarity alone [3].

Pyridine isomer Pyridin-2-yl isomer may shift CYP binding mode and target selectivity compared to target's pyridin-3-yl geometry.
Amide side chain Naphthalenylmethyl or other hydrophobic amides may alter CYP2C9 binding affinity and off-target profiles.
Scaffold subclass 2-Oxo-dihydro or 2,6-diaryl QCA analogs may not reproduce target's underexplored selectivity profile.

Quantitative Differentiation Evidence for N-(3-Methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide Against Closest Structural Comparators


Structural Differentiation: Pyridin-3-yl C2 Substituent vs. Pyridin-2-yl Positional Isomer

The target compound bears a pyridin-3-yl group at the quinoline C2 position, whereas the closest commercially available positional isomer, N-(3-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide (MFCD12216293), carries a pyridin-2-yl substituent [1]. In the CYP2C9 type II binding study by Peng et al. (2008), the nitrogen position on the pyridine ring was shown to govern heme coordination: pyridines with nitrogen para to the quinoline linkage coordinate directly with ferric heme iron, while meta and ortho isomers do not [2]. This positional effect translated to a >7.8-fold difference in CYP2C9 binding affinity within a congeneric QCA series (Ki = 1,250 nM for one analog vs. Ki = 9,740 nM for another), demonstrating that the pyridine nitrogen position is a key determinant of CYP inhibition liability [3].

C2 Substituent Isomerism
Reported
Target
2-(pyridin-3-yl) substituent; nitrogen meta to quinoline
Comparator
2-(pyridin-2-yl) isomer (MFCD12216293); nitrogen ortho
Supports CYP2C9 type II binding mode differentiation
>7.8-fold Ki shift reported for para-to-meta switch in congeneric QCA series; direct target Ki not yet reported.
Quinoline-4-carboxamide Positional isomerism CYP2C9 type II binding

Amide Side Chain Differentiation: 3-Methylpyridin-2-yl vs. Naphthalen-1-ylmethyl in CYP2C9 Binding Affinity

The target compound's 3-methylpyridin-2-yl amide side chain can be compared to the naphthalen-1-ylmethyl amide analog CHEMBL463577 (N-(naphthalen-1-ylmethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide), which has publicly reported CYP2C9 binding affinity data [1]. CHEMBL463577 exhibits a Ki of 152 nM against CYP2C9, measured via inhibition of reconstituted CYP2C9 [2]. The target compound's 3-methylpyridin-2-yl amide presents a smaller substituent with a hydrogen bond-capable pyridine nitrogen, whereas the naphthalenylmethyl group provides an extended hydrophobic surface. Peng et al. demonstrated that the π-cation interaction between the naphthalene moiety and Arg108 in the CYP2C9 active site significantly stabilizes substrate binding, an interaction unavailable to the smaller 3-methylpyridin-2-yl side chain [3]. This structural difference implies that the target compound is likely to exhibit substantially weaker CYP2C9 binding (higher Ki) than CHEMBL463577, a prediction that must be verified experimentally but that carries direct implications for CYP-mediated drug-drug interaction risk assessment [3].

Amide Side Chain SAR
Reported
Target (predicted)
N-(3-methylpyridin-2-yl); lacks naphthalene-Arg108 π-cation interaction
Comparator
CHEMBL463577: N-(naphthalen-1-ylmethyl), Ki=152 nM CYP2C9
Predicted lower CYP2C9 inhibition liability vs. hydrophobic amide analogs
Experimental Ki needed; SAR inference from Peng et al. suggests >10-fold Ki difference.
CYP2C9 inhibition Type II binding Quinoline-4-carboxamide SAR

Scaffold Classification: Quinoline-4-carboxamide vs. 2-Oxo-1,2-dihydroquinoline-4-carboxamide and 6-Cinnamamido-quinoline-4-carboxamide Congeners

The target compound belongs to the fully aromatic quinoline-4-carboxamide class, distinct from the 2-oxo-1,2-dihydroquinoline-4-carboxamide class that Shahin et al. (2018) optimized for esophageal squamous cell carcinoma (ESCC) activity, achieving IC₅₀ values of ~10 μM against ESCC cell lines [1]. More recently, the N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide subclass was shown to inhibit PDK1 with compound 7a achieving a binding energy of −10.2 kcal/mol and inducing apoptosis in colon, pancreatic, and breast cancer cells at low micromolar concentrations in vitro [2]. The target compound's C2-pyridin-3-yl and C4-(3-methylpyridin-2-yl)amide substitution pattern is structurally intermediate between the 2-oxo series (inactive quinoline core) and the 2,6-diaryl series (PDK1-active), suggesting possible but as-yet uncharacterized utility in anticancer target space [3].

Scaffold Subclass Position
Class-level
Target: fully aromatic QCA core; distinct from 2-oxo-dihydro-QCA (ESCC ~10 μM) and 2,6-diaryl PDK1 inhibitor (docking -10.2 kcal/mol). No direct anticancer data.
Occupies underexplored QCA chemical space; potential hit discovery starting point
Class-level inference; experimental validation required.
Anticancer Quinoline-4-carboxamide SAR PDK1 inhibition

Physicochemical Property Differentiation: LogP and Polar Surface Area vs. Drug-like QCA Comparators

The target compound has a calculated LogP of approximately 4.3 and a topological polar surface area (TPSA) of approximately 68 Ų, based on the measured LogP of 4.31 reported for its positional isomer N-(3-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide [1]. This places the compound within Lipinski-compliant chemical space (LogP < 5, TPSA < 140 Ų). In comparison, the antimalarial clinical candidate DDD107498 (a quinoline-4-carboxamide) has a reported LogP of ~3.5 and higher molecular weight (~460 Da), while the PDK1 inhibitor compound 7a has a higher molecular weight due to the 6-aryl substituent [2]. The target compound's lower molecular weight (340.4 Da) and moderate lipophilicity make it an attractive fragment-like starting point for lead optimization, offering greater synthetic tractability for further derivatization compared to more elaborate QCA analogs [3].

Physicochemical Profile
Context-dependent
Target
MW 340.4 Da, predicted LogP ~4.3, TPSA ~68 Ų, rotatable bonds 3
Comparators
DDD107498: MW ~460, LogP ~3.5; PDK1 inhibitor: MW >400, LogP >5
May present fragment-like profile for lead optimization
LogP estimated from positional isomer; confirm experimentally.
Drug-likeness ADMET Quinoline-4-carboxamide physicochemical properties

Recommended Application Scenarios for N-(3-Methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide Based on Quantified Differentiation Evidence


CYP450 Inhibition Profiling and Type II Binding Mode Studies

The compound's 2-(pyridin-3-yl) substituent (meta-pyridine nitrogen) makes it a valuable comparator for CYP2C9 and CYP3A4 type II binding studies. Based on Peng et al. (2008), meta-pyridine isomers do not coordinate ferric heme iron, unlike para-pyridine isomers [1]. Researchers comparing this compound against its pyridin-2-yl positional isomer (MFCD12216293) or para-pyridinyl QCA analogs can use the pair to probe how pyridine nitrogen geometry affects CYP binding mode, metabolic stability, and the risk of type II mechanism-based inhibition—a critical consideration in preclinical drug metabolism screening [1].

Quinoline-4-carboxamide SAR Library Expansion for Anticancer Target Discovery

The compound extends quinoline-4-carboxamide chemical space into a region distinct from the well-explored 2,6-diaryl PDK1 inhibitor series (compound 7a: docking score −10.2 kcal/mol ) and the 2-oxo-1,2-dihydro ESCC series (IC₅₀ ~10 μM [2]). With its 2-(pyridin-3-yl) and 4-(3-methylpyridin-2-yl)amide substitution, it can serve as a core scaffold for diversity-oriented synthesis aimed at novel anticancer targets beyond PDK1, DHODH, and COX-2 [3]. Its moderate LogP (~4.3) and low molecular weight (340.4 Da) further support hit-to-lead chemistry campaigns without the pharmacokinetic liabilities of higher molecular weight QCA analogs .

Kinase Selectivity Panel Screening Starting Point (Pim-1, PI3K, DNA-PK)

Quinoline-4-carboxamides have demonstrated inhibitory activity against Pim-1 kinase (IC₅₀ values as low as 110 nM in carboxamide-appended quinoline hybrids [4]) and are represented in kinase-focused compound collections targeting PI3K and DNA-PK [1]. The target compound's unique pyridin-3-yl/pyridin-2-yl amide substitution pattern offers a structurally differentiated chemotype for broad kinase selectivity profiling, potentially identifying novel kinase inhibition profiles that are not accessible to more heavily substituted QCA analogs in existing screening decks [5].

Fragment-Based and Structure-Based Drug Design (FBDD/SBDD) Campaigns

With a molecular weight of 340.4 Da, a rotatable bond count of 3, and 4 hydrogen bond acceptors distributed across three heterocyclic rings, this compound meets fragment-like criteria suitable for structure-based optimization . The pyridin-3-yl and 3-methylpyridin-2-yl moieties provide defined vectors for growing the molecule into adjacent binding pockets identified by X-ray crystallography or molecular docking. This contrasts with more elaborate QCA analogs such as DDD107498 (MW ~460 Da), which offer fewer vacant vectors for productive fragment growth [1].

Application
Selection Property
Validation Focus
CYP2C9 Type II Binding Studies
Pyridin-3-yl substitution geometry
CYP binding mode and inhibition profiling
QCA Scaffold Diversification
Underexplored 2-(pyridin-3-yl) and 3-methylpyridin-2-yl combination
Antiproliferative and target engagement screening
Kinase Selectivity Panel Profiling
Structurally differentiated QCA chemotype
Novel kinase inhibition profile identification
Fragment-Based Lead Discovery
Fragment-appropriate size and flexibility
Ligand efficiency and vector-based growth assessment
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